4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate
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Overview
Description
4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a formamido group, an acetamido group, and a 4-bromobenzoate group. Its molecular formula is C29H20BrClN4O5, and it has a molecular weight of 619.864 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 4-chlorophenylformamido intermediate: This step involves the reaction of 4-chloroaniline with formic acid to form 4-chlorophenylformamide.
Acetylation: The 4-chlorophenylformamide is then acetylated using acetic anhydride to form 2-[(4-chlorophenyl)formamido]acetamide.
Condensation: The resulting compound is then condensed with 4-bromobenzaldehyde in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-{(E)-[2-(2-{2-[(4-Chloroanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 4-bromobenzoate: Similar structure but with a different substitution pattern.
Methyl 4-bromobenzoate: A simpler compound with a single bromobenzoate group.
Properties
Molecular Formula |
C23H17BrClN3O4 |
---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H17BrClN3O4/c24-18-7-3-17(4-8-18)23(31)32-20-11-1-15(2-12-20)13-27-28-21(29)14-26-22(30)16-5-9-19(25)10-6-16/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
FTRHKAYYCDKJKO-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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